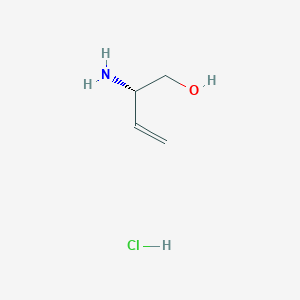

(S)-2-aminobut-3-en-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminobut-3-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZNOXQUQANQJ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581068 | |

| Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219803-57-3 | |

| Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-2-aminobut-3-en-1-ol Hydrochloride (CAS 219803-57-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobut-3-en-1-ol hydrochloride, also known as (S)-vinylglycinol hydrochloride, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Its structural features, including a primary amine, a primary alcohol, and a vinyl group on a stereogenic center, make it a valuable building block for the synthesis of complex molecules and a potential pharmacophore in its own right. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological context, aimed at facilitating its application in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 219803-57-3 | N/A |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | Solid | |

| Alternate Names | (S)-2-Aminobut-3-en-1-ol HCl, (S)-Vinylglycinol hydrochloride | [1] |

Note: Specific experimental data on properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis

General Synthetic Strategies

The synthesis of chiral amino alcohols can be broadly approached via two main routes: synthesis from the chiral pool and asymmetric synthesis.

dot

References

Technical Guide: Physical Properties of (S)-2-aminobut-3-en-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobut-3-en-1-ol hydrochloride, a chiral amino alcohol derivative, serves as a valuable building block in synthetic organic chemistry. Its structural features, including a primary amine, a hydroxyl group, and a vinyl group, make it a versatile precursor for the synthesis of various complex molecules, particularly in the development of novel pharmaceutical agents. Understanding its physical properties is crucial for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound.

General Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 219803-57-3 | [1] |

| Molecular Formula | C4H10ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Storage | Sealed in dry, 2-8°C |

Physicochemical Properties

| Property | Value | Experimental Details |

| Boiling Point | 174.6°C at 760 mmHg | |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Optical Activity | -10.0° (c=1.00 g/100mL, MeOH) | N/A |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not consistently available across public scientific databases and supplier technical data sheets. Researchers are advised to acquire lot-specific certificates of analysis or perform their own spectroscopic characterization.

Experimental Protocols

Detailed, compound-specific experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining the boiling point and optical activity of chiral organic compounds are described below.

Boiling Point Determination (General Protocol)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample is the micro-reflux technique.

Workflow for Boiling Point Determination:

Figure 1: General workflow for determining the boiling point of a substance.

Optical Activity Measurement (General Protocol)

Optical activity, the rotation of the plane of polarized light, is a characteristic property of chiral molecules and is measured using a polarimeter.

Workflow for Optical Activity Measurement:

Figure 2: General workflow for measuring the optical activity of a chiral compound.

Safety Information

Safety data sheets for this compound and its enantiomer indicate that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide summarizes the currently available physical property data for this compound. While fundamental information such as molecular weight and a reported boiling point is accessible, a comprehensive experimental characterization of its melting point, solubility in various solvents, and detailed spectroscopic data is not widely published. Researchers are encouraged to consult supplier-specific documentation and consider performing their own analyses to obtain precise data for their specific applications. The provided general experimental workflows offer a starting point for such characterizations.

References

Molecular formula and weight of (S)-2-aminobut-3-en-1-ol hydrochloride

**Abstract

This document provides the core chemical identification data for (S)-2-aminobut-3-en-1-ol hydrochloride, a compound relevant to professionals in chemical research and drug development. The primary focus is the accurate presentation of its molecular formula and molecular weight, calculated using standard atomic weights.

Chemical Identity

This compound is the hydrochloride salt form of (S)-2-aminobut-3-en-1-ol. The addition of hydrochloric acid protonates the amino group, forming a salt.

Molecular Formula and Weight

The molecular formula and weight have been determined based on the constituent elements. Several chemical suppliers confirm the molecular formula as C4H10ClNO and the molecular weight as approximately 123.58 g/mol [1][2][3]. The data is summarized in the table below.

| Property | Value |

| Molecular Formula | C4H10ClNO |

| Molecular Weight | 123.58 g/mol |

Table 1: Molecular Formula and Weight of this compound.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C4H10ClNO). The standard atomic weights used for this calculation are detailed in Table 2.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011[4][5][6][7] | 48.044 |

| Hydrogen | H | 10 | 1.008[8][9] | 10.080 |

| Chlorine | Cl | 1 | 35.453[10][11][12] | 35.453 |

| Nitrogen | N | 1 | 14.007[13][14] | 14.007 |

| Oxygen | O | 1 | 15.999[15][16][17][18] | 15.999 |

| Total | 123.583 |

Table 2: Detailed breakdown of the molecular weight calculation.

Experimental Protocols and Visualizations

This document is focused on the fundamental chemical properties of the specified compound. As such, it does not contain experimental protocols, signaling pathways, or experimental workflows. Therefore, the generation of diagrams using Graphviz is not applicable to the scope of this technical data sheet.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. (R)-2-amino-but-3-en-1-ol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. byjus.com [byjus.com]

- 7. #6 - Carbon - C [hobart.k12.in.us]

- 8. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 9. quora.com [quora.com]

- 10. Chlorine - Wikipedia [en.wikipedia.org]

- 11. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 13. #7 - Nitrogen - N [hobart.k12.in.us]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. quora.com [quora.com]

- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. #8 - Oxygen - O [hobart.k12.in.us]

The Inhibition of GABA Aminotransferase by (S)-2-aminobut-3-en-1-ol Hydrochloride and its Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S)-2-aminobut-3-en-1-ol hydrochloride and its structural analogs as inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. By irreversibly inhibiting GABA-T, these compounds increase GABA levels in the brain, a mechanism with therapeutic potential for neurological disorders such as epilepsy. This document details the synthesis, biological evaluation, and structure-activity relationships of these compounds, presenting quantitative data, experimental protocols, and key signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. A reduction in brain GABA concentrations below a certain threshold can lead to convulsions and is implicated in various neurological disorders.[1] One therapeutic strategy to elevate GABA levels is the inhibition of GABA aminotransferase (GABA-T), the pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA.[1][2]

(S)-2-aminobut-3-en-1-ol, also known as vinylglycinol, and its structural analogs are of significant interest due to their potential as GABA-T inhibitors. The vinyl group in these molecules can act as a "suicide" substrate, leading to the irreversible inactivation of the enzyme.[3] The most prominent example of a drug utilizing this mechanism is Vigabatrin (γ-vinyl GABA), an effective antiepileptic agent.[4][5] This guide will explore the structure-activity relationships (SAR) of this compound analogs, providing a foundation for the rational design of novel and potent GABA-T inhibitors.

Structural Analogs and Biological Activity

The biological activity of structural analogs of (S)-2-aminobut-3-en-1-ol is primarily assessed by their ability to inhibit GABA-T. The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Structure-activity relationship studies aim to understand how modifications to the chemical structure affect this inhibitory potency.

Quantitative Data on GABA-T Inhibition

The following table summarizes the inhibitory activity of selected structural analogs of (S)-2-aminobut-3-en-1-ol against GABA-T.

| Compound | Structure | Target | Assay Type | IC50 (µM) | Reference |

| Vigabatrin (γ-vinyl GABA) | γ-vinyl GABA | GABA-T | in vitro enzyme assay | ~10 (time-dependent) | [4] |

| (Z)-4-Amino-6-fluoro-5-hexenoic acid | Fluorinated vinyl-GABA analog | GABA-T | in vitro enzyme assay | More active than Vigabatrin | [6] |

| (E)-4-Amino-6-fluoro-5-hexenoic acid | Fluorinated vinyl-GABA analog | GABA-T | in vitro enzyme assay | Less active than (Z)-isomer | [6] |

| Gabaculine | Cyclic GABA analog | GABA-T | in vitro enzyme assay | Potent inhibitor | [7] |

| Compound 9b (Thiophene derivative) | Thiophene-containing GABA analog | GABA-AT from P. fluorescens | in vitro enzyme assay | 73% inhibition at tested concentration | [8] |

Experimental Protocols

General Synthesis of Chiral Unsaturated Amino Alcohols

The synthesis of (S)-2-aminobut-3-en-1-ol and its analogs often involves multi-step procedures starting from readily available chiral precursors. A common strategy is the conversion of α-amino acids. For example, L-vinylglycine can be synthesized from L-homoserine lactone in a multi-step process with an overall yield of around 72%.[9] The key steps typically involve the protection of the amino and carboxyl groups, followed by the introduction of the vinyl moiety and subsequent deprotection.[9]

A general synthetic workflow is outlined below:

In Vitro GABA-T Inhibition Assay

The inhibitory activity of the synthesized compounds against GABA-T is determined using a spectrophotometric enzyme assay. This assay couples the transamination of GABA to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[8][10][11]

Materials:

-

Purified GABA-T (from pig brain or recombinant human)[10][12]

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

NADP+

-

Succinic semialdehyde dehydrogenase (SSDH)

-

Potassium pyrophosphate buffer (pH 8.6)

-

Test compounds (inhibitors)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a master mix containing potassium pyrophosphate buffer, NADP+, α-ketoglutarate, and SSDH.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the purified GABA-T enzyme to the wells and pre-incubate with the test compound for a specific time (e.g., 10 minutes at 25°C) to allow for potential irreversible inhibition.[10]

-

Initiate the enzymatic reaction by adding GABA to the wells.

-

Monitor the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Mechanism of Action and Signaling Pathways

(S)-2-aminobut-3-en-1-ol analogs act as mechanism-based inactivators of GABA-T. The enzyme's catalytic mechanism involves the formation of a Schiff base between the amino group of GABA and the pyridoxal 5'-phosphate (PLP) cofactor. The vinyl group of the inhibitor participates in the enzymatic reaction, leading to the formation of a reactive intermediate that covalently binds to an active site residue, thereby irreversibly inactivating the enzyme.[1]

The overall effect of GABA-T inhibition is an increase in the concentration of GABA in the synaptic cleft and surrounding glial cells. This enhanced GABAergic tone leads to increased activation of GABA receptors (GABA-A and GABA-B) on postsynaptic neurons, resulting in a more pronounced inhibitory effect on neuronal excitability.[1]

Conclusion

This compound and its structural analogs represent a promising class of compounds for the development of novel therapeutics targeting neurological disorders characterized by GABAergic deficits. Their mechanism of action as irreversible inhibitors of GABA-T is well-established, with Vigabatrin serving as a clinical proof-of-concept. Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to refine the structure-activity relationships, aiming to improve potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such endeavors.

References

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Chiral Aminobutenol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral aminobutenols and their broader class, chiral amino alcohols, are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Their defined stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant focus in medicinal and synthetic chemistry.[2][3] These compounds not only form the backbone of drugs like anti-HIV agents (Ritonavir, Lopinavir) and beta-blockers but also serve as indispensable chiral ligands and catalysts in asymmetric synthesis.[1][4] This guide provides an in-depth overview of the core synthetic pathways for producing enantiomerically pure aminobutenol derivatives, with a focus on methodologies, quantitative data, and experimental protocols.

Core Synthetic Strategies

The asymmetric synthesis of chiral aminobutenols can be broadly achieved through several strategic approaches. These include the functionalization of prochiral allylic alcohols, derivatization of α,β-unsaturated systems, biocatalytic transformations, and the ring-opening of chiral heterocyclic precursors.

Asymmetric Epoxidation of Allylic Alcohols followed by Nucleophilic Ring-Opening

One of the most robust and widely used methods for synthesizing chiral amino alcohols involves the Sharpless Asymmetric Epoxidation (SAE) of an allylic alcohol.[5][6] This reaction creates a chiral 2,3-epoxyalcohol with high enantioselectivity. The resulting epoxide is a versatile intermediate that can undergo regioselective and stereospecific ring-opening with a nitrogen nucleophile (e.g., an azide), followed by reduction, to yield the desired chiral aminobutenol derivative.[2][7]

Data Presentation: Sharpless Asymmetric Epoxidation & Ring-Opening

| Substrate (Allylic Alcohol) | Epoxidation Conditions | ee (%) of Epoxide | Ring-Opening Nucleophile | Overall Yield (%) | Reference |

| Geraniol | Ti(O-i-Pr)4, (+)-DIPT, TBHP | >95 | NaN3 then H2, Pd/C | ~70-80 | [5][8] |

| Cinnamyl alcohol | Ti(O-i-Pr)4, (-)-DET, TBHP | 96 | Phthalimide, DEAD, PPh3 | ~65 | [5] |

| (Z)-2-Hexen-1-ol | Ti(O-i-Pr)4, (+)-DET, TBHP | >90 | Benzylamine | ~75 | [9] |

| (E)-2-Penten-1-ol | Ti(O-i-Pr)4, (-)-DIPT, TBHP | 94 | NaN3 then PPh3 | ~80 | [8] |

Experimental Protocol: Representative Sharpless Asymmetric Epoxidation [5][10]

-

Catalyst Preparation: A flame-dried, argon-purged flask is charged with dichloromethane (CH2Cl2), followed by the addition of titanium tetra(isopropoxide) [Ti(OiPr)4]. The solution is cooled to -20 °C.

-

Ligand Addition: An enantiomerically pure dialkyl tartrate (e.g., (+)-diethyl tartrate, (+)-DET) is added to the cooled solution.

-

Substrate Addition: The allylic alcohol substrate is added to the catalyst mixture.

-

Oxidation: tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent is added dropwise while maintaining the temperature at -20 °C.

-

Reaction Monitoring: The reaction is stirred at -20 °C for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The resulting gel is filtered, and the organic layer is separated, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

Purification: The crude epoxy alcohol is purified by flash column chromatography on silica gel.

-

Ring-Opening: The purified epoxy alcohol is dissolved in a suitable solvent (e.g., DMF), and sodium azide (NaN3) is added. The mixture is heated to facilitate the ring-opening. After completion, the azido alcohol is reduced (e.g., using H2 over Pd/C) to yield the final aminobutenol.

Asymmetric Synthesis from α,β-Unsaturated Imines

This modern approach provides direct access to γ-amino alcohols, a class that includes aminobutenols. A highly efficient one-pot, three-step sequence involves the enantioselective β-boration of an α,β-unsaturated imine, followed by a diastereoselective reduction of the imino group, and finally, oxidation of the carbon-boron bond to a hydroxyl group.[11][12] This method allows for excellent control over two stereocenters.

References

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. E Foster, Asymmetric synthesis of amino polyols | isidore.science [isidore.science]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Novel transformation of α,β-unsaturated aldehydes and ketones into γ-amino alcohols or 1,3-oxazines via a 4 or 5 step, one-pot sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-2-aminobut-3-en-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobut-3-en-1-ol hydrochloride, a chiral amino alcohol, serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring both an amine and a hydroxyl group in a specific stereochemical arrangement, makes it a versatile synthon for creating complex molecules with defined three-dimensional architectures. This technical guide provides a comprehensive overview of the key chemical properties, synthesis, purification, and characterization of this compound.

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 219803-57-3 | [1] |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 174.6 °C at 760 mmHg | |

| Storage Temperature | 2-8°C | [2] |

Synthesis

The synthesis of this compound can be conceptually approached through the reduction of the corresponding amino acid, L-vinylglycine ((S)-2-aminobut-3-enoic acid). While a specific detailed protocol for this exact transformation is not widely published, a general methodology for the reduction of amino acids to their corresponding amino alcohols can be adapted. A common and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LAH).

A general workflow for such a synthesis is depicted below:

Caption: General Synthesis Workflow

Experimental Protocol: Reduction of L-Valine to L-Valinol (Adapted for L-Vinylglycine)

The following protocol for the reduction of L-valine to L-valinol using lithium aluminum hydride (LAH) can serve as a procedural template.[3] Caution: LAH is a highly reactive and flammable reagent that should be handled with extreme care in a moisture-free environment under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

L-vinylglycine (or a suitable N-protected derivative)

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Hydrochloric acid (for salt formation)

Procedure:

-

An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

A suspension of LAH (approximately 1.5 molar equivalents per mole of the amino acid's carboxylic acid group) in anhydrous THF is prepared in the flask.

-

The mixture is cooled in an ice bath. L-vinylglycine is added in portions to control the vigorous evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled in an ice bath and cautiously quenched by the sequential and slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum salts.

-

The resulting white precipitate is removed by filtration. The filter cake is washed with additional THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-aminobut-3-en-1-ol.

Purification

The crude amino alcohol can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Purification via Hydrochloride Salt Formation

Conversion to the hydrochloride salt can facilitate purification, especially if the free amino alcohol is difficult to handle or crystallize.

Procedure:

-

Dissolve the crude (S)-2-aminobut-3-en-1-ol in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or dioxane) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent (like diethyl ether), and dried under vacuum.

The following diagram illustrates a general purification workflow:

Caption: Purification Workflow

Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine hydrochloride, and the C=C stretch of the vinyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product.

Applications in Drug Development

This compound is a chiral building block, meaning its primary application in drug development is as a starting material or intermediate in the synthesis of more complex, biologically active molecules. The vinyl group offers a site for various chemical transformations, and the stereochemically defined amino and hydroxyl groups are crucial for specific interactions with biological targets.

While specific signaling pathways directly modulated by this compound are not documented, its precursor, L-vinylglycine, is known to be a mechanism-based inhibitor of several pyridoxal phosphate-dependent enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase.[4] This suggests that derivatives of (S)-2-aminobut-3-en-1-ol could be explored for their potential as enzyme inhibitors.

The logical relationship for its application in drug discovery is outlined below:

Caption: Role in Drug Discovery

Safety Information

Safety data for this compound indicates that it should be handled with care. The following hazard statements are associated with the compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of complex organic molecules. This guide has provided an overview of its chemical properties and outlined general procedures for its synthesis, purification, and characterization based on established methods for similar compounds. Its utility as a building block in drug discovery warrants further investigation into the biological activities of its derivatives.

References

Vinylglycinol and Its Derivatives: A Technical Guide to Synthesis, Enzyme Inhibition, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylglycinol and its parent amino acid, vinylglycine, are pivotal chiral building blocks in modern organic synthesis and medicinal chemistry.[1] As the simplest α-vinylic amino acid, vinylglycine is a naturally occurring compound found in mushrooms and is renowned for its role as a mechanism-based inhibitor of numerous pyridoxal phosphate (PLP)-dependent enzymes.[2] This inhibitory action grants its derivatives significant potential in drug development.[3] The versatility of the vinyl group allows for a wide array of chemical transformations, making these compounds valuable synthons for constructing complex molecules such as alkaloids, azasugars, and novel amino acids.[1]

This technical guide provides a comprehensive review of vinylglycinol and its derivatives, focusing on asymmetric synthetic methodologies, their role as potent enzyme inhibitors, and their applications in drug discovery. It consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a resource for researchers in the field.

Asymmetric Synthesis of Vinylglycinol and Its Derivatives

The stereocontrolled synthesis of vinylglycinol and its derivatives is crucial for their application as chiral synthons and therapeutic agents. Several elegant strategies have been developed to access these compounds in high enantiomeric purity.[1]

Key Synthetic Strategies

-

Dynamic Kinetic Asymmetric Transformation (DYKAT): A highly efficient method developed by Trost and coworkers utilizes a palladium-catalyzed asymmetric allylic alkylation of racemic butadiene monoepoxide.[1][4] This dynamic kinetic asymmetric transformation (DYKAT) converts both enantiomers of the starting material into a single enantiomeric product, achieving high yield and enantioselectivity.[4] The phthalimide derivative of vinylglycinol can be obtained in nearly quantitative yield and 98% enantiomeric excess (ee), which can be further enhanced to >99% upon crystallization.[4]

-

Chiron-Based Approaches: This strategy employs readily available chiral molecules (the "chiral pool") as starting materials.

-

From L-Methionine: The first synthesis of vinylglycine was achieved from L-methionine. The process involves controlled oxidation to a sulfoxide followed by thermal pyrolysis to yield the protected vinylglycine product.[1]

-

From L-Homoserine Lactone: A convenient and efficient four-step synthesis of L-α-vinylglycine starts from L-homoserine lactone, achieving an overall yield of 72% with ≥95% optical purity. This route requires only a single chromatographic purification step.[2]

-

-

Alkylation of Chiral Dianions: This method introduces the amino acid side chain via the alkylation of a chiral, vinylglycine-derived dianionic dienolate. This strategy has been successfully used to synthesize a variety of higher L-α-vinyl amino acids with high diastereoselectivity.[3]

Quantitative Data on Synthetic Methods

| Method | Starting Material | Product | Yield (%) | Enantiomeric/Diastereomeric Ratio | Source |

| DYKAT | Butadiene monoepoxide | Phthalimide derivative of vinylglycinol | ~100 | 98% ee (>99% after crystallization) | [4] |

| Chiron-based | L-Homoserine lactone | L-α-vinylglycine | 72 (overall) | ≥95% ee | [2] |

| Alkylation | Dehydrobutyrine esters | Higher L-α-vinyl amino acids | 65-81 | 91:9 to ≥98:2 dr | [3] |

| Alkylation | Chiral Ni(II) complex | (S)-α-(octyl)glycine derivative | 98.1 | 98.8% de | [5] |

Experimental Protocols

Protocol 1: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone[2]

-

Protection of Amino Group: To a solution of L-homoserine lactone trifluoroacetate salt (9.29 mmol) and triethylamine (9.29 mmol) in CH2Cl2 (38 ml) at 0°C, add di-tert-butyl dicarbonate (9.29 mmol). Stir the mixture for 12 hours at room temperature. Wash with H2O and 1N HCl. Dry the organic layer (MgSO4) and evaporate to yield N-Boc-L-homoserine lactone (97% yield).

-

Lactone Cleavage: This step utilizes a phenylselenolate equivalent derived from sodium borohydride and diphenyl diselenide to open the lactone ring.

-

Oxidation and Pyrolysis: Perform an ozone-mediated oxidation of the resulting selenide followed by pyrolysis to form the protected vinylglycine derivative.

-

Deprotection: Treat the protected vinylglycine with trifluoroacetic acid containing acetic acid at room temperature to yield L-α-vinylglycine as its trifluoroacetate salt (90% yield for the final two steps).

Protocol 2: Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)[4]

-

Reaction Setup: In a reaction vessel, combine racemic butadiene monoepoxide with phthalimide as the nitrogen source.

-

Catalyst System: Introduce the palladium(0) catalyst and a specially designed chiral ligand. The ligand creates a chiral scaffold around the palladium atom, which is essential for controlling both regioselectivity and enantioselectivity.

-

Reaction Conditions: The reaction proceeds without the need for an exogenous base. The relief of ring strain from the epoxide drives the formation of a charge-separated π-allyl-Pd intermediate.

-

Product Formation: The palladium-catalyzed asymmetric allylic alkylation (AAA) occurs, converting both enantiomers of the epoxide into a single enantiomeric phthalimide-protected vinylglycinol.

-

Isolation and Purification: The product is isolated and can be purified by crystallization to enhance its enantiomeric purity to >99%.

Visualization of Synthetic Workflow

References

- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-aminobut-3-en-1-ol hydrochloride: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage of (S)-2-aminobut-3-en-1-ol hydrochloride (CAS No: 219803-57-3). Due to the limited availability of in-depth studies on this specific compound, this document combines data from supplier safety data sheets with general principles for handling analogous unsaturated amino alcohols and hygroscopic materials. This information is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a chiral amino alcohol used as a reagent in chemical synthesis.[1] Notably, it serves as a building block in the preparation of bicyclic bisarylimidazole JNK3 inhibitors and the potent neurotoxin kalkitoxin. While comprehensive experimental data is not publicly available, the following properties have been reported by chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | [2] |

| Molecular Weight | 123.58 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 174.6°C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1][3] |

| SMILES | C=C--INVALID-LINK--CO.[H]Cl |

Safety and Toxicology

Detailed toxicological studies on this compound have not been thoroughly conducted.[4] However, based on available safety data sheets and studies on similar amino alcohols, the compound is classified as hazardous.

GHS Hazard Classification

The compound is generally classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 / H301 | Harmful or Toxic if swallowed. The R-enantiomer is classified as Danger with H301 (Toxic if swallowed). |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity | H335 | May cause respiratory irritation. |

| Hazardous to the aquatic environment | H411 | Toxic to aquatic life with long-lasting effects (for the R-enantiomer). |

Signal Word: Warning or Danger (depending on the supplier and enantiomeric form).

Toxicological Profile

While specific LD50 values for this compound are not available, studies on other short-chain unsaturated alcohols indicate potential for toxicity. For instance, crotyl alcohol (2-buten-1-ol) has an oral LD50 of 793 mg/kg in rats.[5] The toxicity of amino alcohols can be influenced by the position of the hydroxyl group and may involve the generation of reactive oxygen species.[6] Given its use in the synthesis of the neurotoxin kalkitoxin, which interacts with voltage-sensitive sodium channels, caution is warranted.[7][8][9]

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and potential hygroscopicity, strict handling protocols are necessary.

Protocol for Safe Handling:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear nitrile gloves. Change gloves immediately if contamination occurs.

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

-

Material Handling:

-

Avoid generating dust. Use appropriate tools for transferring the solid.

-

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3]

-

Keep the container tightly sealed when not in use.

-

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Caption: General workflow for safely handling the hydrochloride salt.

First Aid Measures

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Atmosphere: Store under an inert gas like nitrogen or argon in a tightly sealed container.[3] This is critical for hygroscopic compounds to prevent moisture uptake, which can lead to degradation or caking.

-

Location: Store in a dry, well-ventilated area away from incompatible materials.

Biological Context: JNK Signaling Pathway

This compound is a precursor for synthesizing inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is predominantly expressed in the central nervous system and is implicated in neuronal apoptosis (programmed cell death).[][11] Its role in stress signaling pathways makes it a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][12][13]

The JNK signaling pathway is a tiered cascade of protein kinases. Environmental stresses or inflammatory cytokines activate MAPKKKs (e.g., ASK1), which then phosphorylate and activate MAPKKs (MKK4/7). These, in turn, phosphorylate and activate JNKs. Activated JNK can then phosphorylate transcription factors like c-Jun, leading to the expression of genes involved in apoptosis.[11][13]

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 219803-57-3 CAS MSDS ((S)-2-AMINO-BUT-3-EN-1-OL HYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 5. mmsl.cz [mmsl.cz]

- 6. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antillatoxin and kalkitoxin, ichthyotoxins from the tropical cyanobacterium Lyngbya majuscula, induce distinct temporal patterns of NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The neurotoxic lipopeptide kalkitoxin interacts with voltage-sensitive sodium channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (S)-2-aminobut-3-en-1-ol Hydrochloride: A Technical Guide for Drug Development

For immediate release

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of (S)-2-aminobut-3-en-1-ol hydrochloride (CAS: 219803-57-3). While specific experimental data for this compound is not publicly available, this document serves as a detailed framework for researchers, scientists, and drug development professionals to conduct their own solubility assessments. The guide outlines standard experimental protocols, data presentation formats, and the underlying principles of solubility for amine hydrochlorides.

This compound is a chiral building block with potential applications in pharmaceutical synthesis.[1][2][3] Its molecular structure, containing a primary alcohol, a primary amine, and a vinyl group, suggests a degree of polarity that will influence its solubility in various media. As a hydrochloride salt, it is expected to exhibit significantly different solubility behavior compared to its free base form, with enhanced solubility in aqueous and polar protic solvents.[4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 219803-57-3 | [1] |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Theoretical Solubility Considerations

The solubility of a compound is a critical parameter in drug development, affecting everything from in vitro assay performance to bioavailability.[5][6][7] For this compound, several structural features are key to its solubility:

-

Amine Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the likelihood of solubility in water and other polar solvents compared to the free base.[4] The salt form allows for ionic interactions with polar solvent molecules.

-

Hydroxyl Group: The primary alcohol functional group can participate in hydrogen bonding, further promoting solubility in protic solvents like water and ethanol.

-

Small Molecular Size: With a molecular weight of 123.58 g/mol , the compound is small, which generally favors solubility.

Based on these features, the compound is expected to be most soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO). Its solubility is likely to be lower in non-polar solvents (e.g., hexane, toluene).

Experimental Protocols for Solubility Determination

To generate a comprehensive solubility profile, both thermodynamic and kinetic solubility should be determined.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is considered the gold standard.[5][8] The shake-flask method is the most common technique for this determination.[8][9][10][11]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5][10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[9]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][12]

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[5][9][13][14] It measures the concentration at which a compound precipitates when diluted from a high-concentration organic stock into an aqueous buffer.[6]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[9][13]

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.[12][13]

-

Incubation: Mix and incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours.[5][13]

-

Precipitation Detection: Measure the amount of precipitation. This can be done directly by turbidimetry (nephelometry), which measures light scattering from undissolved particles.[5][13]

-

Quantification (Optional): Alternatively, filter the samples to remove precipitate and quantify the concentration of the compound remaining in the solution using UV-Vis spectroscopy or LC-MS.[12][14]

-

Data Reporting: The kinetic solubility is the concentration at which precipitation is first observed.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

Quantitative solubility data should be organized into clear, structured tables to allow for easy comparison across different conditions. The following tables are provided as templates for recording experimental results.

Table 2: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |

| Deionized Water | 25 | Experimental Data | Calculated Data | HPLC-UV |

| PBS (pH 7.4) | 25 | Experimental Data | Calculated Data | HPLC-UV |

| 0.1 N HCl | 25 | Experimental Data | Calculated Data | HPLC-UV |

| Ethanol | 25 | Experimental Data | Calculated Data | HPLC-UV |

| Methanol | 25 | Experimental Data | Calculated Data | HPLC-UV |

| DMSO | 25 | Experimental Data | Calculated Data | HPLC-UV |

| Deionized Water | 37 | Experimental Data | Calculated Data | HPLC-UV |

| PBS (pH 7.4) | 37 | Experimental Data | Calculated Data | HPLC-UV |

Table 3: Kinetic Solubility of this compound

| Aqueous Buffer | Temperature (°C) | Kinetic Solubility (µM) | Method of Detection |

| PBS (pH 5.0) | 25 | Experimental Data | Turbidimetry |

| PBS (pH 6.5) | 25 | Experimental Data | Turbidimetry |

| PBS (pH 7.4) | 25 | Experimental Data | Turbidimetry |

| PBS (pH 7.4) | 37 | Experimental Data | Turbidimetry |

Conclusion

Determining the solubility profile of this compound is a fundamental step in its evaluation as a potential pharmaceutical building block. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to establish a robust and comprehensive solubility dataset. By employing the standardized shake-flask and kinetic assay methodologies outlined, drug development professionals can generate the critical data needed to advance their research and formulation activities.

References

- 1. scbt.com [scbt.com]

- 2. 219803-57-3 CAS MSDS ((S)-2-AMINO-BUT-3-EN-1-OL HYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Free base - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

Technical Guide: Spectroscopic and Synthetic Overview of (S)-2-aminobut-3-en-1-ol Hydrochloride

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for (S)-2-aminobut-3-en-1-ol hydrochloride is limited. This guide provides a summary of known properties, a plausible synthetic approach, and predicted spectroscopic data based on analogous compounds and general principles of spectroscopy. The experimental protocols are representative examples for the synthesis and analysis of similar chiral amino alcohols.

Compound Identification

This compound is a chiral amino alcohol. Its key identifiers are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 219803-57-3 |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Structure |

|

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and frequency ranges for the functional groups present in the molecule.

Table 2.1: Predicted ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9-6.1 | ddd | 1H | -CH=CH₂ |

| ~5.4-5.6 | dd | 1H | -CH=CH ₂ (trans) |

| ~5.3-5.5 | dd | 1H | -CH=CH ₂ (cis) |

| ~3.8-4.0 | m | 1H | -CH (NH₃⁺)- |

| ~3.6-3.8 | m | 2H | -CH ₂OH |

Table 2.2: Predicted ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment |

| ~130-135 | -CH =CH₂ |

| ~118-122 | -CH=CH₂ |

| ~60-65 | -CH ₂OH |

| ~55-60 | -CH (NH₃⁺)- |

Table 2.3: Predicted IR Data (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2800-3100 | Strong, Broad | N-H stretch (ammonium) |

| ~2900-3000 | Medium | C-H stretch (sp² and sp³) |

| ~1640-1650 | Medium | C=C stretch (alkene) |

| ~1500-1600 | Medium | N-H bend (ammonium) |

| ~1050-1150 | Strong | C-O stretch (primary alcohol) |

| ~910-990 | Strong | =C-H bend (alkene) |

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ for the free base (C₄H₉NO) in ESI-MS would be approximately m/z 88.07.

Synthetic Approach and Experimental Protocols

A plausible synthetic route to this compound starts from a suitable chiral precursor, such as an N-protected vinylglycine derivative.

Diagram 3.1: Proposed Synthetic Workflow

Methodological & Application

Application Notes and Protocols: (S)-2-aminobut-3-en-1-ol hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobut-3-en-1-ol hydrochloride, also known as (S)-vinylglycinol hydrochloride, is a valuable chiral building block in asymmetric synthesis. Its unique structure, featuring a primary amine, a hydroxyl group, and a vinyl substituent on a stereogenic center, makes it an ideal precursor for the synthesis of a variety of chiral ligands. These ligands, particularly those of the bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) type, have demonstrated exceptional efficacy in a wide range of metal-catalyzed enantioselective transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral ligands and their subsequent application in key asymmetric reactions.

Application Notes

(S)-2-aminobut-3-en-1-ol serves as a versatile chiral precursor for the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. The vinyl group in the resulting ligand, formally a (S)-4-vinyl-4,5-dihydrooxazole moiety, plays a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing the enantioselectivity of the catalyzed reaction. Copper(II) complexes of these vinyl-substituted BOX ligands have emerged as powerful catalysts for a variety of asymmetric transformations.

Key Applications:

-

Asymmetric Diels-Alder Reactions: Copper(II)-bis(oxazoline) complexes are highly effective Lewis acid catalysts for the enantioselective Diels-Alder reaction between various dienes and dienophiles. The use of ligands derived from (S)-2-aminobut-3-en-1-ol can lead to high yields and excellent enantioselectivities in the formation of chiral cyclohexene derivatives, which are important intermediates in the synthesis of natural products and pharmaceuticals.

-

Asymmetric Henry (Nitroaldol) Reactions: The catalytic asymmetric Henry reaction is a powerful method for the formation of C-C bonds and the synthesis of chiral β-nitro alcohols. Copper(II) complexes with bis(oxazoline) ligands derived from (S)-vinylglycinol have been shown to catalyze this reaction with high enantioselectivity, providing access to valuable chiral building blocks.[1]

-

Asymmetric Conjugate Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. Chiral copper-bis(oxazoline) catalysts facilitate the enantioselective addition of various nucleophiles, including organozinc and Grignard reagents, to a range of Michael acceptors with high yields and enantiomeric excesses.

-

Asymmetric Alkylation and Arylation: These ligands are also employed in palladium-catalyzed asymmetric allylic alkylation and arylation reactions, leading to the formation of chiral quaternary stereocenters with high enantiopurity.

Data Presentation

The following tables summarize the quantitative data for various asymmetric reactions catalyzed by metal complexes of chiral ligands derived from amino alcohols, illustrating the potential efficacy of ligands synthesized from (S)-2-aminobut-3-en-1-ol.

Table 1: Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Diels-Alder Reaction

| Diene | Dienophile | Ligand Type | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| Cyclopentadiene | N-Acryloyloxazolidinone | Indabox | 10 | 95 | 98 | [2] |

| Cyclopentadiene | N-Crotonoyloxazolidinone | t-Bu-BOX | 10 | 89 | 97 | [2] |

| Isoprene | N-Acryloyloxazolidinone | Ph-BOX | 10 | 85 | 92 | [2] |

Table 2: Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Henry Reaction

| Aldehyde | Nitroalkane | Ligand Type | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Nitromethane | Indabox | 5.5 | 81 | 96 | [1] |

| 4-Nitrobenzaldehyde | Nitromethane | Indabox | 5.5 | 92 | 94 | [1] |

| Cyclohexanecarboxaldehyde | Nitromethane | Indabox | 5.5 | 75 | 92 | [1] |

Table 3: Copper-Catalyzed Asymmetric Conjugate Addition

| Michael Acceptor | Nucleophile | Ligand Type | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| Cyclohexenone | Diethylzinc | Phosphoramidite | 5 | 95 | >98 | [3] |

| Chalcone | Diethylzinc | Ph-BOX | 5 | 88 | 94 | [3] |

| 2-Cyclopentenone | Grignard Reagent | Ferrocenyl-based | 3 | 91 | 96 | [3] |

Experimental Protocols

The following are detailed protocols for the synthesis of a representative chiral bis(oxazoline) ligand from an amino alcohol precursor and its subsequent use in a copper-catalyzed asymmetric Diels-Alder reaction. These protocols are adapted from established procedures and can be applied to (S)-2-aminobut-3-en-1-ol.

Protocol 1: Synthesis of a Chiral Bis(oxazoline) Ligand

This protocol describes the synthesis of a C₂-symmetric bis(oxazoline) ligand from a chiral β-amino alcohol and a dinitrile, catalyzed by zinc triflate. This method is adapted from a general procedure for the synthesis of BOX and pybox ligands.[4]

Materials:

-

This compound

-

Malononitrile

-

Zinc triflate (Zn(OTf)₂)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Free-basing of the amino alcohol: To a solution of this compound (2.0 equiv) in dichloromethane, add triethylamine (2.2 equiv) at 0 °C. Stir the mixture for 30 minutes, then warm to room temperature and stir for an additional hour. Filter the resulting mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to obtain the free amino alcohol.

-

Ligand Synthesis: In a flame-dried two-necked round-bottomed flask equipped with a reflux condenser and under an argon atmosphere, dissolve malononitrile (1.0 equiv) and the free (S)-2-aminobut-3-en-1-ol (2.1 equiv) in anhydrous toluene.

-

Add zinc triflate (0.1 equiv) to the solution.

-

Heat the reaction mixture to reflux for 48 hours.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ (3 x volume of toluene) and then with brine (3 x volume of toluene).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure bis(oxazoline) ligand.

Protocol 2: Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the copper(II)-bis(oxazoline) catalyzed enantioselective Diels-Alder reaction.[2]

Materials:

-

Chiral bis(oxazoline) ligand (from Protocol 1)

-

Copper(II) triflate (Cu(OTf)₂)

-

Diene (e.g., cyclopentadiene, freshly distilled)

-

Dienophile (e.g., N-acryloyloxazolidinone)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral bis(oxazoline) ligand (0.11 equiv) and Cu(OTf)₂ (0.10 equiv) in anhydrous DCM. Stir the solution at room temperature for 1-2 hours to form the catalyst complex.

-

Diels-Alder Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

-

Add the dienophile (1.0 equiv) to the catalyst solution.

-

Slowly add the diene (3.0 equiv) to the reaction mixture.

-

Stir the reaction at the specified temperature for the required time (monitor by TLC).

-

Upon completion, quench the reaction with a few drops of water.

-

Warm the mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the Diels-Alder adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Synthesis of Bis(oxazoline) Ligand from (S)-2-aminobut-3-en-1-ol

Caption: Synthesis of a vinyl-substituted bis(oxazoline) ligand.

Catalytic Cycle for Copper-Bis(oxazoline) Catalyzed Diels-Alder Reaction

Caption: Catalytic cycle for the asymmetric Diels-Alder reaction.

References

Application Notes: (S)-2-aminobut-3-en-1-ol hydrochloride as a Chiral Building Block for the Synthesis of Ethambutol Analogues

Introduction

(S)-2-aminobut-3-en-1-ol hydrochloride is a versatile chiral building block with significant potential in the stereoselective synthesis of pharmaceuticals. Its bifunctional nature, possessing both a primary amine and a primary alcohol adjacent to a stereocenter, along with a reactive vinyl group, makes it an attractive starting material for the construction of complex chiral molecules. This application note outlines a proposed synthetic strategy for the utilization of this compound in the synthesis of analogues of Ethambutol, a crucial first-line antituberculosis drug. The proposed pathway highlights the utility of this building block in generating chiral 1,2-diamino scaffolds, which are prevalent in many biologically active compounds.

Proposed Application: Synthesis of an Ethambutol Analogue

Ethambutol's therapeutic effect relies on the specific stereochemistry of its chiral centers. The (S,S)-enantiomer is highly active against Mycobacterium tuberculosis, while the (R,R)-enantiomer is significantly less active and more toxic. This underscores the importance of stereocontrolled synthesis in developing new, potentially more effective or safer analogues. This compound provides a readily available chiral pool starting material to access novel analogues with a defined stereocenter.

The proposed synthetic workflow involves the protection of the amino group, stereoselective dihydroxylation of the vinyl group, oxidative cleavage to an aldehyde, and subsequent reductive amination to introduce the second amino functionality, leading to a key diamino alcohol intermediate.

Experimental Protocols

Protocol 1: N-Protection of (S)-2-aminobut-3-en-1-ol

This protocol describes the protection of the primary amine of (S)-2-aminobut-3-en-1-ol with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-Boc-(S)-2-aminobut-3-en-1-ol.

Protocol 2: Stereoselective Dihydroxylation

This protocol details the conversion of the vinyl group of the N-Boc protected amino alcohol into a diol using osmium tetroxide, a reagent known for syn-dihydroxylation.

Materials:

-

N-Boc-(S)-2-aminobut-3-en-1-ol

-

Osmium tetroxide (OsO₄, 4% in water)

-

N-methylmorpholine N-oxide (NMO)

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Celite®

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve N-Boc-(S)-2-aminobut-3-en-1-ol (1.0 eq) in a mixture of acetone and water (10:1, 0.1 M).

-

Add N-methylmorpholine N-oxide (1.5 eq) to the solution.

-

Cool the mixture to 0 °C and add osmium tetroxide solution (0.02 eq) dropwise.

-

Stir the reaction at room temperature for 16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude triol product.

-

Purify by flash column chromatography (e.g., using a DCM:methanol gradient).

Protocol 3: Oxidative Cleavage and Reductive Amination

This protocol describes the one-pot oxidative cleavage of the newly formed diol to an aldehyde, followed by in-situ reductive amination to form the diamino alcohol, an analogue of the Ethambutol backbone.

Materials:

-

N-Boc protected triol from Protocol 2

-

Sodium periodate (NaIO₄)

-

1,2-Ethanediamine

-

Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the triol (1.0 eq) in a mixture of methanol and water (3:1, 0.1 M).

-

Cool the solution to 0 °C and add sodium periodate (1.1 eq) in one portion.

-

Stir the reaction at 0 °C for 1 hour.

-

Add 1,2-ethanediamine (1.5 eq) to the reaction mixture.

-

Stir for an additional 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired Ethambutol analogue.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | N-Boc Protection | This compound | N-Boc-(S)-2-aminobut-3-en-1-ol | 85-95 | >98 |

| 2 | Dihydroxylation | N-Boc-(S)-2-aminobut-3-en-1-ol | N-Boc-(2S,3R)-2-amino-butane-1,3,4-triol | 70-85 | >95 |

| 3 | Oxidative Cleavage & Reductive Amination | N-Boc-(2S,3R)-2-amino-butane-1,3,4-triol | N,N'-bis(1-(N-Boc-amino)-1-hydroxypropan-2-yl)ethane-1,2-diamine | 50-65 | >95 |

Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthetic route to an Ethambutol analogue.

Diagram 2: Mechanism of Action of Ethambutol

Application Notes and Protocols for the Derivatization of (S)-2-aminobut-3-en-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of (S)-2-aminobut-3-en-1-ol hydrochloride for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for the characterization, quantification, and chiral purity assessment of this important synthetic building block.

Introduction

(S)-2-aminobut-3-en-1-ol is a chiral amino alcohol of interest in synthetic organic chemistry and drug development. Due to its polarity and chirality, derivatization is often necessary to improve its chromatographic behavior and enable accurate analysis. This application note details two robust derivatization protocols: one utilizing Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for chiral analysis by HPLC, and another employing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for analysis by GC-MS.

Derivatization for Chiral Analysis by HPLC using Marfey's Reagent

This protocol is designed for the determination of enantiomeric purity of this compound by forming diastereomeric derivatives that can be separated on a standard reverse-phase HPLC column.

Experimental Protocol

Materials:

-

This compound

-

Marfey's Reagent (FDAA)

-

Acetone

-

1 M Sodium Bicarbonate (NaHCO₃)

-

2 M Hydrochloric Acid (HCl)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic Acid (TFA)

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Heating block or water bath

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

-

Derivatization Reaction:

-

In a reaction vial, combine 50 µL of the 1 mg/mL sample solution with 100 µL of 1 M sodium bicarbonate to neutralize the hydrochloride salt and create a basic environment.

-

Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Vortex the mixture gently to ensure homogeneity.

-

Incubate the reaction mixture at 40°C for 1 hour in a heating block or water bath.

-

-

Reaction Quenching: After incubation, add 50 µL of 2 M HCl to quench the reaction. The solution should become acidic.

-

Sample Dilution: Dilute the quenched reaction mixture with 600 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA) before injection into the HPLC system.

Expected Results

The derivatization reaction with Marfey's reagent will yield diastereomers that can be resolved by reverse-phase HPLC. The retention time of the derivative of the (S)-enantiomer is expected to be shorter than that of the (R)-enantiomer.

Derivatization for GC-MS Analysis using BSTFA

This protocol is suitable for the analysis of (S)-2-aminobut-3-en-1-ol by GC-MS. Silylation of the amine and hydroxyl groups increases the volatility and thermal stability of the analyte.

Experimental Protocol

Materials:

-

This compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile, anhydrous

-

Pyridine, anhydrous

-

Reaction vials with screw caps and septa

-

Heating block

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Weigh approximately 1 mg of this compound into a dry reaction vial.

-

To ensure the sample is free of moisture, which can interfere with silylation, add 200 µL of anhydrous acetonitrile and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (with 1% TMCS).

-

For samples that are difficult to dissolve, a small amount of anhydrous pyridine (e.g., 10-20 µL) can be added to aid dissolution and catalyze the reaction.

-

Securely cap the vial and vortex to mix.

-

Heat the vial at 70°C for 30 minutes in a heating block.

-

-

Sample Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Expected Results

The silylation reaction will produce a di-TMS derivative of (S)-2-aminobut-3-en-1-ol. This derivative will be more volatile and provide a characteristic mass spectrum.

Quantitative Data Summary